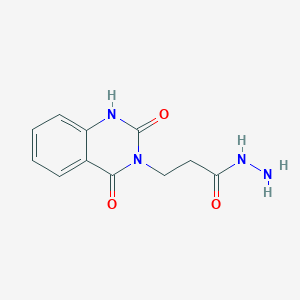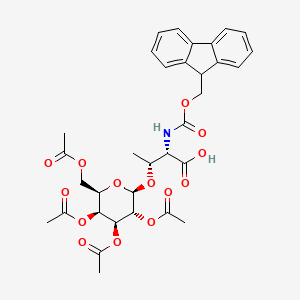
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of L-threonine, which is an essential amino acid. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is synthesized by attaching four acetylated D-galactose molecules to the hydroxyl group of L-threonine.
Mécanisme D'action
The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is not well understood. However, it is believed that the presence of the four acetylated D-galactose molecules on the hydroxyl group of L-threonine enhances the immunogenicity of the molecule. This may be due to the ability of the acetylated D-galactose molecules to interact with immune cells and stimulate an immune response.
Biochemical and physiological effects:
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to induce an immune response in mice when used as a glycopeptide antigen. Additionally, it has been shown to have antimicrobial activity against certain bacteria, although the mechanism of action for this activity is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH in lab experiments is its ability to enhance the immunogenicity of glycopeptide antigens. This can be useful in the development of vaccines against bacterial and viral infections. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research involving Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH. One direction is the development of new glycopeptide-based vaccines using this compound as a building block. Another direction is the investigation of the mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH, particularly in its antimicrobial activity. Additionally, the synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH using alternative methods or starting materials may be explored to reduce the cost of this compound.
Méthodes De Synthèse
The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH involves the attachment of four acetylated D-galactose molecules to the hydroxyl group of L-threonine. This reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. After the reaction is complete, the Fmoc protecting group is removed using a base such as piperidine to yield Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH.
Applications De Recherche Scientifique
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been used in various scientific research applications. One of the primary applications of this compound is in the development of glycopeptide-based vaccines. Glycopeptides are molecules that contain both protein and carbohydrate components, and they have been shown to be effective in inducing an immune response. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH can be used as a building block to synthesize glycopeptide antigens, which can then be used to develop vaccines against bacterial and viral infections.
Propriétés
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-MEHVGXPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

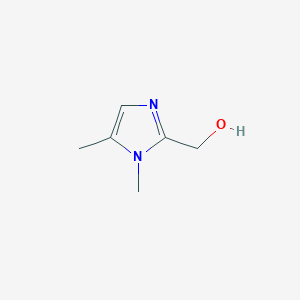

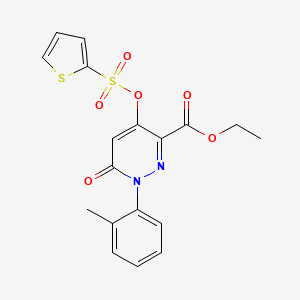

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)


![1-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2900506.png)
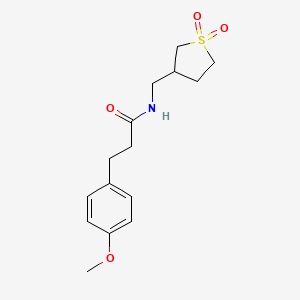
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)


